1-(Azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid
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Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmacological Synthesis
The azetidine and piperidine subunits of EN300-7539604 are valuable in pharmacology for synthesizing new compounds with potential therapeutic effects. For instance, azetidine is a key pharmacophore in various biologically active molecules, and its incorporation into new compounds can lead to the development of positive allosteric modulators of GABA A receptors .
Antioxidant Research
In the realm of antioxidant research, the trifluoroacetic acid moiety of EN300-7539604 can be explored for its potential role in the synthesis of antioxidant compounds. These compounds could help in mitigating oxidative stress, which is implicated in numerous diseases .
Antibacterial Agents
The structural features of EN300-7539604 suggest its utility in the synthesis of novel β-lactam antibiotics. The azetidine ring, in particular, is a conformationally restricted component that can be used to create new antibacterial agents .
Antiviral Research
Organoselenium compounds, which can be derived from the selenazole moiety of EN300-7539604, have shown promise in antiviral research. These compounds could be pivotal in the development of new treatments for viral infections .
Hypertension Medication
The azetidine ring is present in the structure of certain antihypertensive drugs. Research into analogs of EN300-7539604 could lead to the development of new medications for managing high blood pressure .
Neuroscience Research
Given its structural similarity to GABA, EN300-7539604 could be used in neuroscience research to study GABAergic neurotransmission and its role in various neurological disorders .
Safety and Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2C2HF3O2/c1-8-2-4-11(5-3-8)9-6-10-7-9;2*3-2(4,5)1(6)7/h8-10H,2-7H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKBASCKWAROOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-methylpiperidine;2,2,2-trifluoroacetic acid |
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